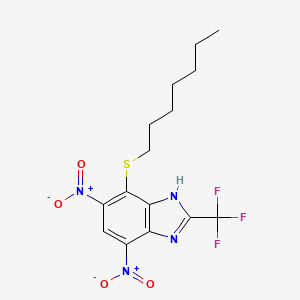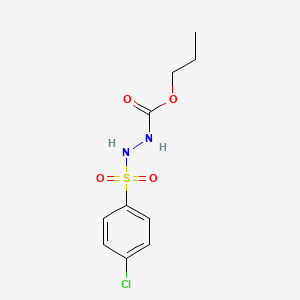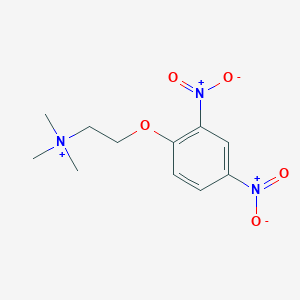
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties It is characterized by the presence of a dinitrophenoxy group attached to an ethanaminium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium typically involves the reaction of 2,4-dinitrophenol with a suitable amine under controlled conditions. One common method includes the use of a base such as pyridine to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . The reaction is usually carried out in a non-aqueous solvent to prevent the formation of undesired by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds .
Applications De Recherche Scientifique
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions are often mediated through the binding of the dinitrophenoxy group to active sites on the target molecules . The pathways involved in these interactions are still under investigation, but they are believed to include both covalent and non-covalent binding mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ethanaminium moiety.
2,4-Dinitrophenoxy ethanol: Another similar compound used as a plasticizer in propellants.
Uniqueness
2-(2,4-Dinitrophenoxy)-N,N,N-trimethylethan-1-aminium is unique due to its combination of the dinitrophenoxy group with the ethanaminium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
61095-51-0 |
|---|---|
Formule moléculaire |
C11H16N3O5+ |
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H16N3O5/c1-14(2,3)6-7-19-11-5-4-9(12(15)16)8-10(11)13(17)18/h4-5,8H,6-7H2,1-3H3/q+1 |
Clé InChI |
ZTIVQDSUNGRWKO-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


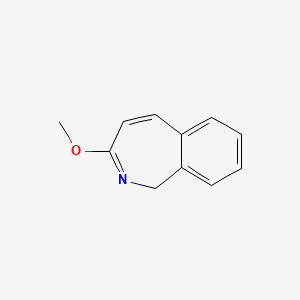

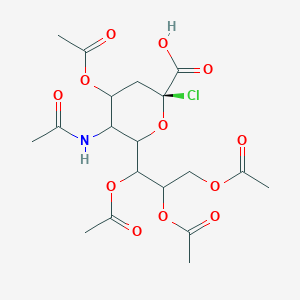
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

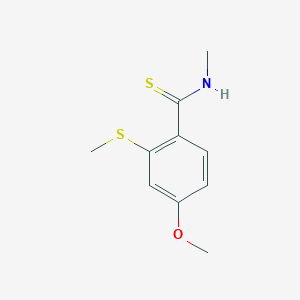

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
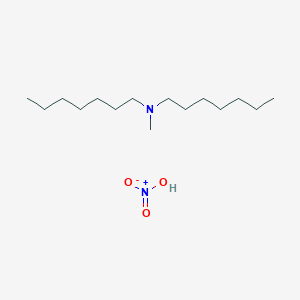

![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
